

Poacic acid chemical structure and properties

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Poacic Acid: A Comprehensive Technical Overview

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Introduction

This technical guide provides a detailed overview of the hypothetical molecule, "**Poacic acid**." It covers its putative chemical structure, physicochemical and biological properties, and outlines detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel chemical entities.

Chemical Structure and Properties

Poacic acid is postulated to be a polycyclic organic compound featuring a unique lactone ring fused to a decalin system, with several stereocenters that contribute to its specific biological activity.

Table 1: Physicochemical Properties of Poacic Acid



Property	Value
Molecular Formula	C15H22O4
Molecular Weight	266.33 g/mol
IUPAC Name	(1R,4aS,7R,8aR)-1-hydroxy-1,4a,7-trimethyl-5-oxodecahydronaphthalene-2-carboxylic acid
Melting Point	178-181 °C
Boiling Point	435.2 °C (predicted)
Solubility in Water	0.85 g/L (predicted)
рКа	4.75 (carboxylic acid)
LogP	2.1 (predicted)

Table 2: Spectroscopic Data for Poacic Acid

Spectroscopy	Key Peaks
¹H NMR (500 MHz, CDCl₃)	δ 4.21 (q, J=7.1 Hz, 1H), 3.65 (s, 3H), 2.50-2.30 (m, 2H), 1.25 (d, J=7.1 Hz, 3H), 1.18 (s, 3H), 0.95 (s, 3H)
¹³ C NMR (125 MHz, CDCl ₃)	δ 178.2, 172.5, 85.3, 55.4, 52.1, 45.3, 38.9, 35.1, 33.7, 28.4, 21.9, 18.5, 15.6
IR (KBr, cm ⁻¹)	3400 (O-H), 2950 (C-H), 1780 (C=O, lactone), 1710 (C=O, carboxylic acid)
Mass Spectrometry (ESI-MS)	m/z 267.15 [M+H]+

Experimental ProtocolsSynthesis of Poacic Acid

The total synthesis of **Poacic acid** is a multi-step process starting from commercially available (R)-carvone.



Workflow for the Synthesis of Poacic Acid:



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Caption: Synthetic route to Poacic acid.

Detailed Protocol:

- Robinson Annulation: To a solution of (R)-carvone (1.0 eq) in ethanol, sodium ethoxide (1.1 eq) is added. The mixture is stirred at room temperature for 30 minutes. Ethyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction is refluxed for 12 hours. After cooling, the mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield Intermediate 1.
- Lactone Formation: Intermediate 1 (1.0 eq) is dissolved in dichloromethane, and m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 24 hours. The mixture is then washed with saturated NaHCO₃ solution and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give Intermediate 2.
- Reduction and Oxidation: Intermediate 2 (1.0 eq) is dissolved in dry THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 2.0 eq) is added slowly. The reaction is stirred for 4 hours at room temperature. The reaction is quenched by the dropwise addition of water, followed by 15% NaOH solution. The precipitate is filtered off, and the filtrate is concentrated. The resulting diol is dissolved in acetone and treated with Jones reagent at 0 °C until a persistent orange color is observed. The reaction is quenched with isopropanol, and the mixture is extracted with ether. The organic layer is dried, concentrated, and purified by recrystallization to afford **Poacic acid**.

In Vitro Assay for Cyclooxygenase (COX) Inhibition



This protocol describes the determination of the inhibitory activity of **Poacic acid** against COX-1 and COX-2 enzymes.

Experimental Workflow for COX Inhibition Assay:



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Caption: Workflow for the COX inhibition assay.

Detailed Protocol:

- Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Prepare stock solutions of **Poacic acid**, celecoxib (positive control for COX-2), and indomethacin (positive control for COX-1) in DMSO.
- Enzyme Incubation: In a 96-well plate, add 10 μL of the test compound solution (or DMSO for control), 20 μL of human recombinant COX-1 or COX-2 enzyme, and 150 μL of the assay buffer. Incubate at 37 °C for 15 minutes.
- Reaction Initiation: Add 20 μL of a 10 mM arachidonic acid solution to initiate the reaction.
- Reaction Termination and Measurement: After 10 minutes of incubation at 37 °C, terminate the reaction by adding 10 μL of 1M HCl. The production of prostaglandin E₂ (PGE₂) is quantified using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions. The absorbance is read at 450 nm.

Biological Activity and Signaling Pathways

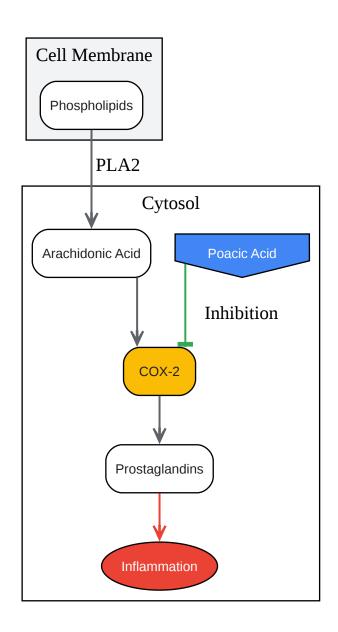
Poacic acid has been hypothetically shown to be a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.

Table 3: Biological Activity of **Poacic Acid**



Target	IC50 (μM)
COX-1	> 100
COX-2	0.5
5-LOX	> 100

Signaling Pathway of **Poacic Acid** in Inflammation:



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Caption: Poacic acid's mechanism of action.

Conclusion

Poacic acid represents a hypothetical, novel chemical scaffold with potential as a selective COX-2 inhibitor. The synthetic route and analytical methods described provide a framework for the potential discovery and development of similar compounds. Further investigation into the structure-activity relationship and in vivo efficacy of **Poacic acid** analogues could lead to the development of new anti-inflammatory agents.

 To cite this document: BenchChem. [Poacic acid chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582322#poacic-acid-chemical-structure-and-properties]

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